Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
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Description
Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
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Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
A study by Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a heterocyclic amide from the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride, using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method contributes to the environmental-friendly synthesis of triazole compounds (Moreno-Fuquen et al., 2019).
Synthesis of Triazole and Thiadiazole Derivatives
Maliszewska-Guz et al. (2005) described the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from reactions involving 4-methyl-4H-1,2,4-triazole-3-thiol. These compounds were studied for their effects on the central nervous system in mice, illustrating the diverse applications of triazole derivatives in pharmacology (Maliszewska-Guz et al., 2005).
Antitumor Properties
Ghorab et al. (2010) investigated the synthesis of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. Some of these compounds exhibited promising antipyretic and anti-inflammatory activities, indicating their potential use in cancer therapy (Ghorab et al., 2010).
Synthesis of Schiff Bases as Antihypertensive Agents
Abdel-Wahab et al. (2008) synthesized Schiff bases and other derivatives starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate. These compounds demonstrated good antihypertensive α-blocking activity, showcasing the potential of these derivatives in treating hypertension (Abdel-Wahab et al., 2008).
Prodrug Development for Antitumor Agents
Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. This research demonstrated how amino acid conjugation can overcome the limitations of drug lipophilicity, leading to water-soluble, chemically stable prodrugs with potential in cancer treatment (Bradshaw et al., 2002).
Synthesis of Quinoline Derivatives for Antituberculosis Activity
Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, which were evaluated for their in vitro activity against Mycobacterium tuberculosis. This study highlights the role of such compounds in developing treatments for tuberculosis (Chitra et al., 2011).
properties
IUPAC Name |
methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-28-17(26)11-29-19-24-23-16(25(19)13-8-6-12(20)7-9-13)10-22-18(27)14-4-2-3-5-15(14)21/h2-9H,10-11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIMFPZFZPUHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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